3,5-Diiodo-2,6-bis(trifluoromethyl)pyridin-4-ol
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Overview
Description
3,5-Diiodo-2,6-bis(trifluoromethyl)pyridin-4-ol is a chemical compound with significant potential in various scientific research fields. It is characterized by the presence of two iodine atoms and two trifluoromethyl groups attached to a pyridine ring, along with a hydroxyl group at the 4-position. This unique structure imparts distinct chemical and physical properties to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diiodo-2,6-bis(trifluoromethyl)pyridin-4-ol typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine.
Substitution Reaction: The starting material is treated with sodium methoxide to yield an intermediate compound.
Iodination: The intermediate compound is then subjected to iodination using iodine and a suitable oxidizing agent to introduce the iodine atoms at the 3 and 5 positions.
Hydroxylation: Finally, the compound undergoes hydroxylation to introduce the hydroxyl group at the 4-position.
Industrial Production Methods
Industrial production methods for this compound involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,5-Diiodo-2,6-bis(trifluoromethyl)pyridin-4-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The hydroxyl group at the 4-position can undergo oxidation to form a carbonyl group or reduction to form a methylene group.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation Products: Oxidation of the hydroxyl group yields a carbonyl-containing compound.
Reduction Products: Reduction of the hydroxyl group results in a methylene-containing compound.
Scientific Research Applications
3,5-Diiodo-2,6-bis(trifluoromethyl)pyridin-4-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings
Mechanism of Action
The mechanism of action of 3,5-Diiodo-2,6-bis(trifluoromethyl)pyridin-4-ol involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The iodine atoms and hydroxyl group can form hydrogen bonds and halogen bonds with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(trifluoromethyl)pyridin-4-ol: Lacks the iodine atoms, resulting in different reactivity and applications.
3,5-Difluoro-4-((6-(trifluoromethyl)pyridin-3-yl)oxy)benzaldehyde: Contains a benzaldehyde group, leading to different chemical properties and uses
Uniqueness
3,5-Diiodo-2,6-bis(trifluoromethyl)pyridin-4-ol is unique due to the presence of both iodine atoms and trifluoromethyl groups, which impart distinct chemical and physical properties. These features make it valuable for specific applications in scientific research and industry.
Properties
IUPAC Name |
3,5-diiodo-2,6-bis(trifluoromethyl)-1H-pyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF6I2NO/c8-6(9,10)4-1(14)3(17)2(15)5(16-4)7(11,12)13/h(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWBZWPCBLTVQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=C(C1=O)I)C(F)(F)F)C(F)(F)F)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HF6I2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.89 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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